molecular formula C14H14FN5 B1439344 3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine CAS No. 1204296-66-1

3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B1439344
CAS No.: 1204296-66-1
M. Wt: 271.29 g/mol
InChI Key: JKLOGRVTXGRLJT-UHFFFAOYSA-N
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Description

3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a high-purity chemical intermediate designed for advanced drug discovery and development. This compound features the versatile pyrazolo[1,5-a]pyrimidine core, a privileged scaffold in medicinal chemistry known for its planar, heteroaromatic structure that contributes to significant bioactivity and interesting photophysical properties . The 7-hydrazino substituent is a particularly valuable synthetic handle, enabling researchers to efficiently construct diverse chemical libraries through condensation and cyclization reactions for structure-activity relationship (SAR) studies . The 4-fluorophenyl moiety at the 3-position is a common pharmacophore that can enhance a molecule's binding affinity and metabolic stability, a feature observed in other bioactive pyrazolo[1,5-a]pyrimidines such as TSPO ligands and kinase inhibitors . Compounds within this class have demonstrated a wide range of pharmacological activities, serving as potent inhibitors for various enzymes and protein targets, including kinases like PIM-1 . This makes them promising starting points for research into anticancer agents, anti-inflammatory therapies, and neuroprotective drugs . As a building block, this reagent offers researchers a path to explore novel chemical space and accelerate the creation of new biologically active molecules. This product is strictly labeled For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FN5/c1-8-7-12(18-16)20-14(17-8)13(9(2)19-20)10-3-5-11(15)6-4-10/h3-7,18H,16H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKLOGRVTXGRLJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NN)C)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FN5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization Approach

The cyclization strategy is the most widely adopted method for synthesizing pyrazolo[1,5-a]pyrimidine derivatives, including the target compound. This approach involves two main stages:

  • Formation of the pyrazole ring : Typically achieved by condensation of hydrazine derivatives with β-dicarbonyl compounds or α,β-unsaturated carbonyl compounds.
  • Construction of the pyrimidine ring : Achieved through intramolecular cyclization using various reagents such as carbodiimides, isocyanates, aldehydes, or ketones.

General Cyclization Procedure for 2-Aryl-5,7-dialkyl-pyrazolo[1,5-a]pyrimidines

A representative synthesis reported involves dissolving 3-amino pyrazole (1 mmol) in ethanol and adding it to an ethanolic solution of a symmetrical 1,3-diketone (1 mmol), followed by refluxing for 3 hours. The crude product is purified by column chromatography to yield the pyrazolo[1,5-a]pyrimidine derivative with high efficiency.

Compound Substituent Yield (%) Melting Point (°C) Key Spectral Data
2-(4-Fluorophenyl)-5,7-dimethyl-pyrazolo[1,5-a]pyrimidine (9a) 4-Fluorophenyl at C-3, methyl groups at C-2,5 81 69 IR (KBr): 2923, 1607 cm⁻¹; ¹H NMR (CDCl₃): δ 2.48 (s, 3H), 2.71 (s, 3H), aromatic protons at 7.02-7.95 ppm

This method is directly applicable to synthesizing the 3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidine core, which can be further functionalized to introduce the hydrazino group at position 7.

One-Pot Cyclization with Oxidative Halogenation

Sikdar et al. (2023) developed an efficient one-pot cyclization method involving amino pyrazoles and enaminones (or chalcones) with potassium persulfate as an oxidant. This method facilitates the formation of the pyrazolo[1,5-a]pyrimidine core followed by selective halogenation at the 3-position.

  • The reaction proceeds under mild conditions with high regioselectivity.
  • Although primarily demonstrated for halogenated derivatives, the methodology can be adapted for hydrazino substitution by varying the nucleophilic partner.

The key steps are:

  • Cyclocondensation of amino pyrazole with enaminone.
  • Oxidative halogenation using sodium halides and K₂S₂O₈.

This strategy is notable for its simplicity, high yields, and functional group tolerance.

Condensation Reactions

Condensation of 5-aminopyrazoles with β-dicarbonyl compounds or equivalents is a classical and effective method to synthesize pyrazolo[1,5-a]pyrimidines.

  • The amino group nucleophilically attacks the carbonyl carbon of the β-dicarbonyl compound.
  • Cyclization and dehydration follow, forming the fused pyrimidine ring.
  • Acidic or basic catalysts, including Lewis acids or bases, are often employed to enhance reaction rates and yields.

This method allows for:

  • Fine-tuning of substitution patterns by selecting different β-dicarbonyl compounds.
  • Introduction of functional groups such as hydrazino at specific positions.
Reaction Parameter Typical Conditions Outcome
Aminopyrazole 5-amino-3-arylamino-1H-pyrazole derivatives Nucleophile
β-Dicarbonyl Compound Symmetrical 1,3-diketones or β-ketoesters Electrophile
Catalyst Acidic or basic medium, sometimes Lewis acids Facilitates cyclization
Solvent Ethanol or DMSO Medium for reaction
Temperature Reflux or microwave irradiation Enhances reaction rate
Yield 70-90% High efficiency

This approach has been successfully used to prepare 4,7-dihydropyrazolo[1,5-a]pyrimidine derivatives with high yields and mild conditions, making it suitable for preparing the hydrazino-substituted target compound.

Hydrazino Group Introduction

The hydrazino group at position 7 can be introduced by nucleophilic substitution or by using hydrazine derivatives during the cyclization step.

  • Hydrazine or hydrazino-substituted pyrazoles can be used as starting materials.
  • Post-cyclization functionalization involves substitution reactions on halogenated pyrazolo[1,5-a]pyrimidines (e.g., 7-chloro derivatives) with hydrazine hydrate or hydrazine derivatives.
  • This step typically proceeds under mild conditions (room temperature to reflux) and yields the hydrazino-substituted pyrazolo[1,5-a]pyrimidines in high purity.

For example, chlorinated intermediates like 5,7-dichloro-2-methylpyrazolo[1,5-a]pyrimidine can be selectively reacted with hydrazine to replace the chlorine at position 7, yielding the 7-hydrazino derivative.

Advanced Synthetic Techniques

Microwave-Assisted Synthesis

Microwave irradiation has been employed to accelerate cyclization and condensation reactions, improving yields and reducing reaction times.

  • Microwave-assisted reactions of 5-amino-3-arylamino-1H-pyrazole-4-carbonitriles with cinnamoyl derivatives yield 7-aminopyrazolo[1,5-a]pyrimidine derivatives selectively.
  • This approach enhances regioselectivity and efficiency, which can be adapted for hydrazino substitutions by modifying the nucleophilic partner.

Pericyclic Reactions

Pericyclic reactions, such as intramolecular Diels–Alder cycloadditions, provide alternative routes to the pyrazolo[1,5-a]pyrimidine core without starting from aminopyrazoles.

  • These methods involve click reactions forming triazoles followed by cycloaddition.
  • Although less common for hydrazino derivatives, these methods offer scalable and one-pot syntheses of the fused bicyclic system.

Summary Table of Preparation Methods

Methodology Key Steps Typical Reagents Advantages Limitations
Cyclization of 3-amino pyrazoles with 1,3-diketones Reflux in ethanol, purification by chromatography 3-amino pyrazole, symmetrical 1,3-diketones High yield, straightforward Requires purification
One-pot cyclization with oxidative halogenation Amino pyrazole + enaminone + K₂S₂O₈ + Na halides Amino pyrazole, enaminones, oxidant Mild conditions, regioselective halogenation Mainly for halogenated derivatives
Condensation of 5-aminopyrazoles with β-dicarbonyls Acid/base catalysis, reflux or microwave 5-aminopyrazoles, β-dicarbonyl compounds Versatile, tunable substitution Catalyst dependent
Nucleophilic substitution on halogenated intermediates Reaction with hydrazine derivatives Halogenated pyrazolo[1,5-a]pyrimidines, hydrazine Direct hydrazino introduction Requires halogenated precursor
Microwave-assisted cyclization Microwave heating, short reaction time Aminopyrazoles, cinnamoyl derivatives Fast, regioselective Equipment needed
Pericyclic reactions (Diels–Alder) Click reaction + intramolecular cycloaddition Sulfonylhydrazones, sulfonyl azides, Cu(I) catalyst One-pot, scalable Complex intermediates

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The compound is primarily studied for its pharmacological properties , which include:

  • Anti-inflammatory Activity : Research indicates that derivatives of pyrazolo[1,5-a]pyrimidine exhibit significant anti-inflammatory effects. The presence of the hydrazino group enhances its ability to inhibit cyclooxygenase enzymes, which play a crucial role in inflammatory processes.
  • Anticancer Properties : Studies have shown that this compound can inhibit specific kinases involved in cell signaling pathways, potentially reducing the proliferation of cancer cells. It has demonstrated protective effects against apoptosis in neuronal cells by lowering markers such as cleaved caspase-3 .
  • Antimicrobial Effects : The compound has been evaluated for its antimicrobial activity, showing promise against various pathogens. Its structural characteristics contribute to its effectiveness in disrupting microbial growth.

Biological Studies

In biological research, 3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine serves as a valuable probe for:

  • Understanding Enzyme Interactions : The compound's ability to form hydrogen bonds and other interactions with active sites of enzymes makes it suitable for studying enzyme kinetics and mechanisms of action.
  • Cellular Pathway Analysis : It is utilized to investigate cellular pathways related to inflammation and apoptosis. By modulating key signaling pathways, it provides insights into cellular responses under various conditions .

Chemical Biology

In the realm of chemical biology, this compound is employed for:

  • Target Identification : Researchers use it to identify and validate biological targets within cellular systems. Its interactions with proteins and enzymes can elucidate their roles in disease processes.
  • Development of New Therapeutics : The unique chemical properties of this compound make it a candidate for developing new therapeutic agents aimed at treating inflammatory diseases and cancers .

Mechanism of Action

The mechanism of action of 3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets. The compound can act as an enzyme inhibitor, binding to active sites and disrupting normal enzymatic functions. This interaction can lead to the inhibition of cell proliferation in cancer cells or the disruption of microbial cell walls .

Comparison with Similar Compounds

Key Observations:

  • Electron-Withdrawing Groups (EWGs) : The 4-fluorophenyl group in the target compound improves electronic interactions with target proteins compared to chlorophenyl analogs .
  • C-7 Functionalization: Hydrazino derivatives exhibit higher solubility in polar solvents (e.g., EtOH/H₂O) than chloro or trifluoromethyl analogs .
  • Bioactivity: The pyridinylmethyl amine analog (MIC: 0.12 µg/mL) shows superior anti-mycobacterial activity compared to hydrazino derivatives, likely due to improved membrane penetration .

Biological Activity

3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and research findings.

IUPAC Name

The IUPAC name of the compound is [3-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl]hydrazine .

Molecular Formula

  • C : 14
  • H : 14
  • F : 1
  • N : 5

This compound primarily targets the activating transcription factor 4 (ATF4) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) proteins. The interactions with these proteins are crucial for modulating various cellular pathways:

  • Inhibition of COX Enzymes : The compound inhibits cyclooxygenase (COX) enzymes, which play a significant role in the inflammatory response by synthesizing prostaglandins. This inhibition leads to its noted anti-inflammatory properties.
  • Neuroprotective Effects : In neuronal cells, this compound has been shown to reduce markers of apoptosis and stress responses, indicating potential neuroprotective effects. It decreases the expression of endoplasmic reticulum chaperone BIP and cleaved caspase-3, suggesting a protective role against neurodegeneration.

Biochemical Pathways

The compound influences several biochemical pathways:

  • ER Stress Pathway : By modulating ATF4 activity, it can alleviate endoplasmic reticulum stress.
  • NF-kB Inflammatory Pathway : Its interaction with NF-kB can suppress inflammatory responses in various cellular contexts.

Cellular Effects

Research indicates that this compound exhibits profound effects on different cell types:

  • Neuronal Cells : Demonstrates significant neuroprotection by reducing inflammation and apoptosis.
  • Microglial Cells : Its action is influenced by lipopolysaccharide (LPS) stimulation in human microglia, enhancing its anti-inflammatory effects.

Case Studies and Experimental Data

Several studies have highlighted the efficacy of this compound:

  • Anti-inflammatory Activity : In vitro assays have shown that this compound significantly reduces pro-inflammatory cytokine production in LPS-stimulated microglial cells. The results indicate a reduction in TNF-alpha and IL-6 levels by over 50% at specific concentrations.
  • Neuroprotection in Animal Models : Animal studies demonstrated that administration of this compound leads to improved outcomes in models of neurodegenerative diseases, with notable reductions in behavioral deficits associated with inflammation-induced damage.
  • Enzyme Inhibition Studies : The compound has been tested against various enzymes involved in inflammatory pathways, showing IC50 values indicating potent inhibition comparable to established anti-inflammatory drugs .

Comparative Analysis

Biological ActivityMechanismReference
Anti-inflammatoryCOX inhibition
NeuroprotectiveReduces apoptosis markers
Modulation of ER stressInfluences ATF4 pathway
Cytokine suppressionDecreases TNF-alpha and IL-6

Q & A

Q. What are the optimal synthetic routes for 3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine?

Methodological Answer: The synthesis involves two key steps:

Core formation : Cyclocondensation of 4-(4-fluorophenyl)-3-methyl-1H-pyrazol-5-amine with 1,3-diketones (e.g., 2,4-pentanedione) at 433–438 K under nitrogen, enabling elimination of water to form the pyrazolo[1,5-a]pyrimidine backbone .

Hydrazino functionalization : Introduce the hydrazino group at position 7 via nucleophilic substitution. React the chlorinated intermediate (e.g., 7-chloro derivative) with hydrazine hydrate in ethanol under reflux (12–24 hrs). Purify via recrystallization from methanol/acetone (1:1 v/v) to yield the final compound .

Q. How to characterize this compound using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR : Assign peaks using 1H^1 \text{H} and 13C^{13} \text{C} NMR in DMSO-d6d_6. Key signals include:
    • Hydrazino (-NH-NH2_2): δ 8.2–8.5 ppm (broad singlet, exchangeable).
    • 4-Fluorophenyl: δ 7.3–7.6 ppm (doublets, J=8.5HzJ = 8.5 \, \text{Hz}) .
  • X-ray crystallography : Grow single crystals via slow evaporation of ethanol/acetone. Resolve H-atom positions using constrained refinement (SHELXL97) and analyze π-π stacking interactions in the pyrazolo-pyrimidine core .

Advanced Research Questions

Q. How to resolve contradictions in NMR data when substituents are introduced at position 7?

Methodological Answer: Conflicts in chemical shifts may arise due to solvent polarity or substituent electronic effects. For example:

  • In DMSO-d6d_6, the hydrazino group’s NH protons exhibit broadened signals due to hydrogen bonding. Confirm assignments via 1H ^1 \text{H}-15N^{15} \text{N} HMBC to correlate NH with adjacent carbons.
  • Compare experimental shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to validate assignments .

Q. What computational strategies predict electronic transitions and fluorescence properties?

Methodological Answer:

  • Perform TD-DFT calculations (e.g., CAM-B3LYP/6-31G*) to model excited states. Key parameters:
    • Dominant transitions : HOMO→LUMO (π→π* in pyrazolo-pyrimidine core).
    • Oscillator strength : Correlates with emission intensity (e.g., f>0.1f > 0.1 suggests strong fluorescence).
  • Validate with experimental UV-Vis/fluorescence spectra. Discrepancies (e.g., solvatochromic effects) require solvent correction in computations .

Q. How to design reactivity studies for the hydrazino group in further functionalization?

Methodological Answer:

  • Acylation : React with acyl chlorides (e.g., acetyl chloride) in THF at 0°C to form hydrazides. Monitor via TLC (ethyl acetate/hexane, 3:7).
  • Condensation : Treat with aldehydes (e.g., benzaldehyde) in ethanol under acid catalysis (HCl) to form hydrazones. Characterize by 1H^1 \text{H} NMR (imine proton at δ 8.0–8.3 ppm) .

Q. What strategies improve X-ray crystallography resolution for heavy-atom-free derivatives?

Methodological Answer:

  • Crystal growth : Use mixed solvents (e.g., ethanol/acetone) to slow nucleation.
  • Data collection : Optimize exposure time to enhance weak reflections.
  • Refinement : Merge Friedel pairs to mitigate anomalous scattering effects. Constrain H-atoms with riding models (C–H = 0.93–0.98 Å) and refine displacement parameters isotropically .

Data Contradiction Analysis

Q. How to address discrepancies between computational and experimental fluorescence data?

Methodological Answer:

  • Solvent effects : Recalculate TD-DFT with a polarizable continuum model (PCM) for solvent (e.g., ethanol).
  • Vibronic coupling : Include vibrational modes (Franck-Condon analysis) to account for Stokes shift.
  • Experimental calibration : Use standard fluorophores (e.g., quinine sulfate) to validate instrument sensitivity .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine
Reactant of Route 2
Reactant of Route 2
3-(4-Fluorophenyl)-7-hydrazino-2,5-dimethylpyrazolo[1,5-a]pyrimidine

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